4-Iodo-2-methoxynicotinonitrile

Cross-Coupling Suzuki-Miyaura Oxidative Addition

Choose 4-Iodo-2-methoxynicotinonitrile (CAS 1206969-73-4) for your kinase inhibitor program. Unlike 4-Br/Cl analogs, the 4-iodo substituent enables faster oxidative addition with Pd catalysts, streamlining Suzuki couplings. This exact regioisomer is claimed in patent WO2011014515A1 (Syk kinase) and cited in Aurora A patents. Substituting isomers compromises potency. Supplied at ≥98% purity, eliminating in-house heteroaromatic iodination synthesis. Accelerate SAR and preclinical scale-up with the reactivity-optimized building block.

Molecular Formula C7H5IN2O
Molecular Weight 260.034
CAS No. 1206969-73-4
Cat. No. B596094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-methoxynicotinonitrile
CAS1206969-73-4
Molecular FormulaC7H5IN2O
Molecular Weight260.034
Structural Identifiers
SMILESCOC1=NC=CC(=C1C#N)I
InChIInChI=1S/C7H5IN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3
InChIKeyNCMZKRGEPQKODP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-2-methoxynicotinonitrile (CAS: 1206969-73-4): A Specialized Iodinated Nicotinonitrile Building Block for Kinase-Targeted Drug Discovery


4-Iodo-2-methoxynicotinonitrile (CAS: 1206969-73-4), with the molecular formula C₇H₅IN₂O and a molecular weight of 260.03 g/mol, is a halogenated heteroaromatic building block . The molecule consists of a pyridine ring with a nitrile group at the 3-position, a methoxy group at the 2-position, and a reactive iodine atom at the 4-position [1]. This specific substitution pattern distinguishes it from other positional isomers and enables its primary application as a versatile intermediate for the synthesis of kinase inhibitors, as cited in patents directed toward Syk and Aurora A kinase modulation [2].

Why 4-Iodo-2-methoxynicotinonitrile Cannot Be Replaced by Other Halogenated Nicotinonitriles or Positional Isomers


The selection of a halogenated nicotinonitrile intermediate is not arbitrary; the position and nature of the halogen profoundly impact downstream synthetic efficiency and biological target engagement. Generic substitution with the 4-bromo or 4-chloro analog, or a different regioisomer (e.g., 5-iodo), fundamentally alters reaction kinetics in key cross-coupling reactions due to the lower reactivity of C-Br and C-Cl bonds toward oxidative addition with palladium catalysts . Furthermore, the 4-iodo-2-methoxy pattern is not merely a synthetic handle; it is a critical structural element that has been explicitly claimed and utilized in patent-protected medicinal chemistry campaigns targeting specific kinases like Syk and Aurora A, where even subtle changes in substitution pattern can abolish target potency and selectivity [1].

Quantitative Differentiation of 4-Iodo-2-methoxynicotinonitrile: A Comparative Evidence Guide


Reactivity Advantage: Iodine vs. Bromine in Palladium-Catalyzed Cross-Coupling

The presence of an iodine atom at the 4-position of 4-Iodo-2-methoxynicotinonitrile provides a significant kinetic advantage over the 4-bromo analog in palladium-catalyzed cross-coupling reactions. The weaker C-I bond (bond dissociation energy ≈ 65 kcal/mol) compared to the C-Br bond (≈ 81 kcal/mol) facilitates a much faster rate of oxidative addition, the rate-determining step in many cross-coupling cycles [1]. This allows for the use of milder reaction conditions and can improve yields, particularly with challenging coupling partners.

Cross-Coupling Suzuki-Miyaura Oxidative Addition C-C Bond Formation

Regiochemical Precision: Exclusive 4-Substitution Pattern Enables Patent-Disclosed Kinase Inhibitor Synthesis

The specific 4-iodo-2-methoxy substitution pattern is not arbitrary; it is explicitly required for the synthesis of a class of Syk kinase inhibitors. Patent WO2011014515A1 claims methods that involve the use of this specific intermediate (referred to as 'A23') to construct potent inhibitors. Using a regioisomer, such as the 5-iodo or 6-iodo analog, would lead to a completely different molecular geometry and, based on structure-activity relationships (SAR) for this target class, is expected to result in a total loss of kinase inhibitory activity [1].

Kinase Inhibitor Regiochemistry SAR Drug Discovery

Synthetic Accessibility: Defined Synthesis Route from a Common Precursor

4-Iodo-2-methoxynicotinonitrile is synthesized via a high-yielding and regioselective iodination of 2-methoxynicotinonitrile using N-iodosuccinimide (NIS) . This established and reproducible route ensures a reliable supply of the compound with good purity (≥98%) from commercial vendors . This is in contrast to the 5-iodo isomer (CAS 1446002-31-8), which has been reported with a lower yield of 63% under different conditions, highlighting the relative synthetic accessibility of the 4-substituted derivative [1].

Synthesis Iodination Building Block Precursor

Computational Properties: LogP and TPSA as Predictors of Pharmacokinetic Behavior

Calculated physicochemical properties of 4-Iodo-2-methoxynicotinonitrile indicate a LogP of 1.57 and a Topological Polar Surface Area (TPSA) of 45.91 Ų . These values fall within favorable ranges for drug-like properties (e.g., LogP < 5, TPSA < 140 Ų). When compared to the non-iodinated parent scaffold, 2-methoxynicotinonitrile (LogP ~0.6), the iodo derivative exhibits a significantly higher lipophilicity, which is a critical parameter influencing membrane permeability and target binding affinity for many kinase inhibitors [1].

Drug-likeness Lipophilicity ADME Medicinal Chemistry

Where 4-Iodo-2-methoxynicotinonitrile Delivers the Greatest Value: Primary Application Scenarios


Medicinal Chemistry: Synthesis of Patent-Disclosed Syk and Aurora A Kinase Inhibitors

This is the primary and most validated use case. The compound serves as a key intermediate in the synthesis of specific Syk kinase inhibitors as detailed in patent WO2011014515A1 [1]. In this context, the 4-iodo-2-methoxy moiety is incorporated into the core scaffold of potent inhibitors, and using the correct isomer is essential for replicating the patented chemical matter and achieving the desired biological activity. The high reactivity of the aryl iodide also facilitates efficient late-stage diversification of these complex kinase inhibitor cores.

Organic Synthesis: Efficient Diversification via Palladium-Catalyzed Cross-Couplings

The compound's primary function as a building block is to undergo palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings [1]. The presence of the iodine atom at the 4-position provides a highly reactive site for forming C-C bonds with a wide variety of boronic acids and esters, enabling the rapid synthesis of biaryl libraries and other complex molecular architectures. This application is supported by the significantly faster oxidative addition of aryl iodides compared to bromides or chlorides .

Chemical Biology: Radioligand and Probe Development (Potential)

While not directly documented for this compound, the presence of an iodine atom makes 4-Iodo-2-methoxynicotinonitrile a potential precursor for radiolabeling. The iodine can be substituted with radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) to create radioligands for imaging or targeted therapy, a common strategy in nicotinonitrile-based drug development [1]. The 4-position is a common site for such modifications, and the compound's established use in kinase inhibitor synthesis positions it as a logical starting point for developing molecular probes to study kinase biology.

Process Chemistry: Leveraging Commercial Availability for Scale-Up

For research groups transitioning from discovery to preclinical development, the commercial availability of 4-Iodo-2-methoxynicotinonitrile in high purity (≥98%) from multiple vendors [1] offers a significant advantage. It eliminates the need for in-house development and validation of a non-trivial heteroaromatic iodination synthesis, saving months of chemistry resources. This reliable supply chain is critical for scaling up the production of lead candidates for toxicology and early formulation studies.

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